1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1400742-48-4 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI Key |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Synonyms |
AD-THPINACA; Adamantyl-THPINACA |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Tricyclo[3.3.1.1³,⁷]dec-1-amine
Adamantane derivatives are typically synthesized via acid-catalyzed isomerization of tetrahydrodicyclopentadiene, but functionalization at the 1-position requires specialized methods. A patent by EP1820792A1 details the preparation of 1-adamantanamine through bromination or hydroxylation of 1-hydroxy-3,5-dimethyladamantane, followed by amination:
Key conditions include sulfuric acid as a catalyst and chloroacetonitrile as the nitrile source. Yields for analogous reactions range from 60–75%.
The indazole core is constructed via cyclization of 2-hydrazinobenzoic acid derivatives. Introduction of the tetrahydro-2H-pyran-4-ylmethyl group at the N1 position proceeds through alkylation:
Alkylation of Indazole
1H-Indazole is alkylated using tetrahydro-2H-pyran-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF):
Subsequent carboxylation at the 3-position employs directed ortho-metalation (DoM) with n-BuLi and quenching with CO₂:
Amide Coupling Strategies
The final step involves coupling the indazole-3-carboxylic acid with 1-adamantanamine. Common methods include:
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in dichloromethane:
Uranium-Based Reagents
HATU or HBTU in DMF improve yields for sterically hindered substrates:
Optimization and Challenges
-
Steric Hindrance : The adamantyl group’s bulk necessitates prolonged reaction times (12–24 hrs) and excess coupling reagents.
-
Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the product (>95% purity).
-
Byproducts : Hydrolysis of the tetrahydro-2H-pyran ring under acidic conditions requires pH control during workup.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
HRMS : m/z 394.2463 [M+H]⁺ (calculated for C₂₄H₃₂N₃O₂: 394.2468).
-
¹H NMR (500 MHz, CDCl₃): δ 8.15 (d, 1H, indazole H7), 7.50–7.30 (m, 3H, indazole H4–H6), 4.20–3.80 (m, 2H, pyran OCH₂), 2.70–1.20 (m, adamantyl and pyran CH₂).
Scalability and Industrial Relevance
While lab-scale syntheses report milligram quantities, scaling to kilogram levels requires:
-
Continuous-flow reactors for exothermic steps (e.g., alkylation).
-
Catalytic hydrogenation to reduce residual metal catalysts.
Chemical Reactions Analysis
ATHPINACA isomer 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ATHPINACA isomer 2 into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring is substituted with various nucleophiles.
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .
Scientific Research Applications
ATHPINACA isomer 2 has several scientific research applications:
Mechanism of Action
The mechanism of action of ATHPINACA isomer 2 involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids . This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological effects .
Comparison with Similar Compounds
Key Findings :
- The THP group in the target compound improves solubility relative to purely lipophilic adamantane derivatives .
Indazole/Tetrahydro-2H-pyran Derivatives
Key Findings :
- Ester-containing derivatives like 28a are more prone to hydrolysis than carboxamides, affecting metabolic stability .
Pyrrole/Imidazole Carboxamides
Biological Activity
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as ATHPINACA, is a synthetic cannabinoid with a complex molecular structure that includes a tetrahydro-2H-pyran moiety and a tricyclic decahydro structure. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in relation to cannabinoid receptors.
- Molecular Formula : C24H31N3O2
- Molecular Weight : 393.5 g/mol
- Boiling Point : Approximately 625.4 °C
- Density : 1.44 g/cm³
- Solubility :
- DMF: 30 mg/ml
- DMSO: 1 mg/ml
- Ethanol: 25 mg/ml
| Property | Value |
|---|---|
| Molecular Weight | 393.5 g/mol |
| Boiling Point | 625.4 °C |
| Density | 1.44 g/cm³ |
| Solubility | DMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (25 mg/ml) |
Biological Activity
ATHPINACA exhibits significant biological activity primarily as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.
ATHPINACA is believed to bind to the CB1 receptor, which is predominantly found in the central nervous system (CNS). This binding mimics the effects of Δ9-tetrahydrocannabinol (THC), leading to psychoactive effects such as euphoria and altered sensory perception. Notably, ATHPINACA may demonstrate a higher affinity for the CB1 receptor compared to THC, potentially resulting in more pronounced effects .
Pharmacological Effects
Research indicates that ATHPINACA may provide analgesic effects without the adverse side effects commonly associated with other cannabinoids . Its unique structural features contribute to its binding affinity and selectivity toward cannabinoid receptors, making it a candidate for further pharmacological studies.
Study on Binding Affinity
A study utilized radiolabeled ligands to assess the binding affinity of ATHPINACA to cannabinoid receptors in vitro. Results indicated that ATHPINACA demonstrated selective binding characteristics, which could be advantageous for therapeutic applications aimed at reducing pain and inflammation without significant CNS side effects .
Comparative Analysis with Similar Compounds
ATHPINACA shares structural similarities with other cannabinoid receptor agonists, which influences its pharmacological properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-adamantyl)-1-pentylindazole-3-carboxamide | Adamantane moiety | Cannabinoid receptor agonist |
| 5F-MDMB-PICA | Fluorinated derivative | Potent CB receptor agonist |
| AB-PINACA | Similar indazole structure | Cannabinoid receptor agonist |
This comparative analysis highlights how variations in functional groups and substituents can significantly impact the pharmacological properties and receptor selectivity of cannabinoid derivatives .
Potential Applications
The biological activity of ATHPINACA suggests various potential applications in therapeutic contexts, particularly in pain management and anti-inflammatory treatments. Its selective action on cannabinoid receptors positions it as a promising candidate for research into new analgesics that minimize psychoactive side effects.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with functionalized indazole or pyrazole precursors. Key steps include:
- Nucleophilic substitution to introduce the tricyclodecane group.
- Condensation reactions to form the carboxamide linkage, often using coupling agents like EDCI or HOBt .
- Solvent selection (e.g., DMF, acetonitrile) and temperature control (60–80°C) to optimize intermediates .
Example Synthesis Protocol (from analogous compounds):
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | EDCI, DMF, 70°C | 61% | 98.6% | |
| 2 | K₂CO₃, RT, 24h | 44% | 97.8% |
Q. Which analytical techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks for the tricyclodecane protons (δ 1.2–2.8 ppm) and tetrahydro-pyran methylene groups (δ 3.4–4.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 500.2452) .
- HPLC : Monitor purity (>98%) with C18 columns and acetonitrile/water gradients .
Q. How do functional groups (e.g., tetrahydro-pyran, tricyclodecane) influence biological activity?
- The tetrahydro-pyran moiety enhances solubility and pharmacokinetic properties via hydrogen bonding .
- The tricyclodecane group provides steric bulk, potentially improving target binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in carboxamide formation?
- Catalyst screening : Test Pd(II) or Cu(I) catalysts for coupling efficiency .
- Solvent polarity : Higher polarity solvents (e.g., DMSO) improve solubility of hydrophobic intermediates .
- In situ monitoring : Use FTIR to track carboxamide bond formation (C=O stretch at ~1650 cm⁻¹) .
Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
- Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize experimental noise.
- Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., methoxy vs. chloro) .
- Molecular docking : Compare binding poses with target proteins (e.g., kinases) to rationalize activity trends .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- ADMET modeling : Use tools like SwissADME to estimate logP (∼3.5), CNS permeability, and CYP450 interactions .
- MD simulations : Analyze conformational stability of the tricyclodecane group in aqueous environments .
Q. What challenges arise during scale-up, and how are they mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of amine to acyl chloride) .
- Purification : Use preparative HPLC with gradient elution (30→70% acetonitrile) for gram-scale batches .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
